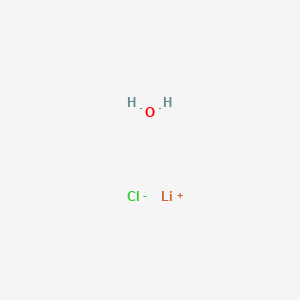![molecular formula C14H22N4O2 B7853879 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is a chemical compound that features a piperazine ring substituted with a butyl group and an aminopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using Boc anhydride to form a Boc-protected piperazine derivative.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in the formation of this compound
Industrial Production Methods
The industrial production method involves:
Raw Materials: 5-bromine-2-nitropyridine and piperazine.
Nucleophilic Substitution: The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with acid as a catalyst.
N-Protection and Catalytic Hydrogenation: The piperazine is reacted with Boc anhydride, followed by catalytic hydrogenation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution reactions typically use halogenated pyridines and piperazine
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to kinase-inactive conformations, inhibiting kinase activity.
Pathways Involved: It affects signaling pathways related to cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate .
Uniqueness
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-11-20-14(19)18-9-7-17(8-10-18)13-12(15)5-4-6-16-13/h4-6H,2-3,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVNFLWUOLCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


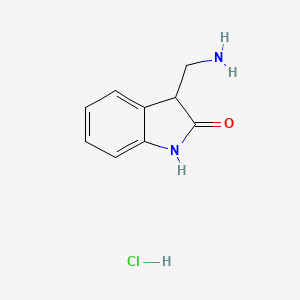

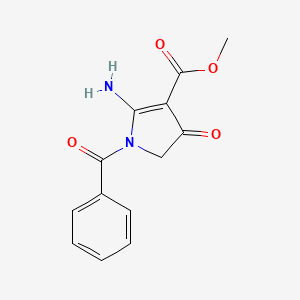
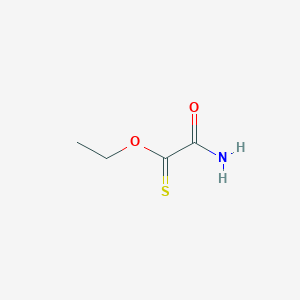

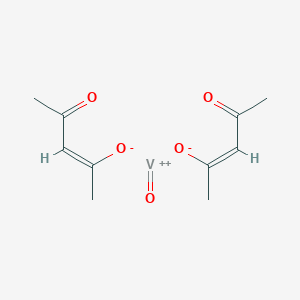
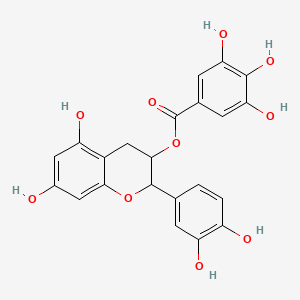
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)
![(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol](/img/structure/B7853863.png)

